molecular formula C11H12Cl2N2O3 B12440686 2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid

2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid

Cat. No.: B12440686
M. Wt: 291.13 g/mol
InChI Key: NGPBMSKASGMXOX-UHFFFAOYSA-N
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Description

2,3-DICHLORO-3-(1-CYANO-CYCLOHEXYLCARBAMOYL)-ACRYLIC ACID is a synthetic organic compound that belongs to the class of chlorinated acrylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DICHLORO-3-(1-CYANO-CYCLOHEXYLCARBAMOYL)-ACRYLIC ACID typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Chlorination: Introduction of chlorine atoms to the acrylic acid backbone.

    Cyanation: Addition of a cyano group to the cyclohexylcarbamoyl moiety.

    Coupling Reaction: Formation of the final compound through a coupling reaction between the chlorinated acrylic acid and the cyano-cyclohexylcarbamoyl intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-DICHLORO-3-(1-CYANO-CYCLOHEXYLCARBAMOYL)-ACRYLIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the cyano group to an amine or other functional groups.

    Substitution: Replacement of chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-DICHLORO-3-(1-CYANO-CYCLOHEXYLCARBAMOYL)-ACRYLIC ACID involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroacrylic Acid: A simpler analog without the cyano-cyclohexylcarbamoyl group.

    3-Cyano-3-(cyclohexylcarbamoyl)acrylic Acid: Lacks the chlorine atoms on the acrylic acid backbone.

Uniqueness

2,3-DICHLORO-3-(1-CYANO-CYCLOHEXYLCARBAMOYL)-ACRYLIC ACID is unique due to the presence of both chlorine and cyano-cyclohexylcarbamoyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,3-dichloro-4-[(1-cyanocyclohexyl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c12-7(8(13)10(17)18)9(16)15-11(6-14)4-2-1-3-5-11/h1-5H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPBMSKASGMXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C(=C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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